4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.
Introduction of the tert-butyl and cyclopropyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and cyclopropyl halides, respectively.
Attachment of the piperazine ring: This step involves the nucleophilic substitution reaction where the piperazine ring is attached to the pyrimidine core.
Final functionalization: The ethylpyrimidinyl group is introduced through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the existing functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-2-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
- 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyridin-2-yl)piperazin-1-yl]pyrimidine
- 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)morpholin-1-yl]pyrimidine
Uniqueness
The uniqueness of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6/c1-5-15-13-22-20(23-14-15)27-10-8-26(9-11-27)18-12-17(21(2,3)4)24-19(25-18)16-6-7-16/h12-14,16H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGRNDWGYVMQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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